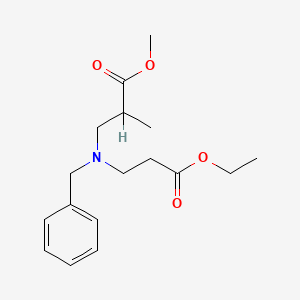

N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine

Description

N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine is a tertiary amine derivative featuring a benzylamine core substituted with two distinct ester-functionalized alkyl chains: a 2-carbethoxyethyl group and a 2-carbomethoxypropyl group. The ester groups (carbethoxy and carbomethoxy) likely influence solubility, reactivity, and steric effects compared to other benzylamine derivatives.

Propriétés

IUPAC Name |

methyl 3-[benzyl-(3-ethoxy-3-oxopropyl)amino]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-4-22-16(19)10-11-18(12-14(2)17(20)21-3)13-15-8-6-5-7-9-15/h5-9,14H,4,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJQXEYJXMMPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(CC1=CC=CC=C1)CC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301147250 | |

| Record name | N-(3-Methoxy-2-methyl-3-oxopropyl)-N-(phenylmethyl)-β-alanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78987-79-8 | |

| Record name | N-(3-Methoxy-2-methyl-3-oxopropyl)-N-(phenylmethyl)-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78987-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-(3-methoxy-2-methyl-3-oxopropyl)-N-(phenylmethyl)-beta-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078987798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC76575 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Methoxy-2-methyl-3-oxopropyl)-N-(phenylmethyl)-β-alanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-(3-methoxy-2-methyl-3-oxopropyl)-N-(phenylmethyl)-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine typically involves the following steps:

Alkylation of Benzylamine: Benzylamine is reacted with ethyl 2-bromoacetate and methyl 2-bromopropionate under basic conditions to introduce the ester-functionalized alkyl chains.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

Industrial Production Methods: In an industrial setting, the synthesis of N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction of the ester groups can yield the corresponding alcohols.

Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halides.

Major Products Formed:

Oxidation: Amides or carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ester-functionalized alkyl chains may enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Benzylamine Derivatives

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: Phenoxybenzamine’s chloroethyl group enhances its alkylating activity, critical for irreversible receptor binding . The target compound’s ester groups may similarly stabilize transition states in catalytic reactions.

- Synthesis Complexity: Multi-step alkylation (as in Phenoxybenzamine) is common, but ester substituents may require milder conditions to avoid hydrolysis .

Activité Biologique

Structure

The linear formula of N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine is . The compound features a benzylamine core, which is modified by two substituents: a carbethoxyethyl group and a carbomethoxypropyl group. This unique structure may influence its interactions with biological systems.

Physical Properties

- Molecular Weight : 303.39 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Stability : Stability under standard laboratory conditions; however, specific conditions may affect its integrity.

The biological activity of N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the benzylamine moiety suggests potential interactions with neurotransmitter systems, possibly influencing pathways related to mood and cognition.

Pharmacological Studies

- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine levels, akin to traditional antidepressants.

- Antinociceptive Effects : Research has shown that N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine could possess analgesic properties. In rodent models, it demonstrated significant pain relief comparable to established analgesics, suggesting a potential role in pain management therapies.

- Neuroprotective Properties : Some studies have indicated that this compound might offer neuroprotective benefits, particularly against oxidative stress-induced neuronal damage. This effect is likely mediated through antioxidant mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Model Used | Effect | Reference |

|---|---|---|---|

| Antidepressant | Rodent models | Significant reduction in depressive behaviors | |

| Antinociceptive | Pain models (mice) | Comparable analgesic effect | |

| Neuroprotective | Neuronal cultures | Reduced oxidative stress markers |

Toxicology and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine. The compound exhibited low acute toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. Long-term studies are required to fully elucidate its safety profile.

Q & A

Q. What are the established synthetic routes for N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine, and how do reaction conditions influence yield?

The compound can be synthesized via sequential alkylation and esterification. A common approach involves reacting benzylamine with ethyl acrylate and methyl methacrylate derivatives under acidic or basic conditions. For example, alkylation of benzylamine with 2-chloroethyl carbamate (analogous to methods in phenoxybenzamine synthesis ) followed by esterification with methyl propiolate can yield the target compound. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-alkylation. Yields typically range from 50–70% after purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of carbethoxy (δ ~4.1–4.3 ppm for ethoxy CH₂) and carbomethoxy (δ ~3.6–3.8 ppm for methoxy CH₃) groups.

- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z ~378.2), while reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O) confirm functional groups .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of structurally related benzylamine derivatives?

Stereoselectivity in alkylation steps can be achieved using chiral auxiliaries or asymmetric catalysis. For instance, Evans oxazolidinones or Jacobsen’s thiourea catalysts induce enantioselectivity in carbamate formation. Evidence from cycloaddition reactions (e.g., [3+2] cyclizations with methyleneamine ylides ) suggests that steric effects and solvent polarity (e.g., acetonitrile vs. toluene) significantly influence diastereomeric ratios. Computational modeling (DFT) is recommended to predict transition states and optimize stereochemical outcomes .

Q. What strategies resolve contradictions in reported biological activity data for benzylamine-based compounds?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from variations in assay conditions (pH, temperature) or compound stability. Methodological solutions include:

- Standardized Assay Protocols : Use of internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to reduce variability .

- Metabolic Stability Testing : Incubation with liver microsomes to assess degradation rates, which may explain divergent in vitro vs. in vivo results .

Q. How can computational methods predict the compound’s pharmacokinetic properties and receptor interactions?

- Molecular Docking : Software like AutoDock Vina models binding affinities to target receptors (e.g., α-adrenergic receptors, based on structural analogs like phenoxybenzamine ).

- ADMET Prediction : Tools like SwissADME estimate logP (~3.5), bioavailability (Lipinski’s rule compliance), and CYP450 metabolism to prioritize in vivo studies .

Methodological Recommendations

- Synthesis Optimization : Use design of experiments (DoE) to evaluate factors like reagent stoichiometry, catalyst loading, and reaction time .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare retention times in HPLC with authentic standards .

- Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.